4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
Description
4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride is a synthetic compound featuring a dihydropyridine core substituted with chlorophenyl and fluorophenyl groups. Its substituted aromatic moieties and nitrogen-containing scaffold align with known ligands of central nervous system (CNS) receptors, though further mechanistic studies are required to confirm its primary targets.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-11H,1-2,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJINDRHTTDUFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/water (3:1) | |
| Catalyst | Cerium(IV) ammonium nitrate | |
| Temperature | 80°C | |
| Time | 8–12 hours | |
| Yield | 72–89% |
Key Modification : Substituting acetoacetate with 4-fluorophenylbutanone precursors introduces the fluorophenyl ketone moiety. Post-reaction hydrochlorination with HCl gas in diethyl ether yields the final crystalline product.
Friedel-Crafts Acylation Followed by Cyclization
This two-step approach avoids multi-component complexities:
Step 1: Friedel-Crafts Acylation
Step 2: Cyclization to Dihydropyridine
-
Reagent : Ammonium acetate in refluxing toluene.
-
Mechanism : Intramolecular nucleophilic attack forms the six-membered ring.
-
Purification : Recrystallization from n-heptane/isopropanol (purity: 96%).
Reductive Amination Strategy
A scalable method for industrial applications:
Reaction Scheme
-
Ketone Formation : 4-(4-Fluorophenyl)butan-1-one is treated with 4-chlorophenylmagnesium bromide.
-
Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate.
Advantage : Avoids explosive LiAlH₄, enhancing safety.
Catalytic Methods Using Advanced Nanomaterials
Recent advances employ nanocatalysts for greener synthesis:
Protocol
-
Conditions : Solvent-free, 60°C, microwave irradiation (300 W).
-
Outcomes :
Mechanistic Insight : The nanocatalyst’s high surface area (≥150 m²/g) accelerates imine formation and cyclization.
Industrial-Scale Production
Continuous Flow Reactor Design
Key Features :
-
In-line FTIR monitors intermediate formation.
-
Automated HCl gas dosing ensures consistent hydrochlorination.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Safety |
|---|---|---|---|---|
| Hantzsch Reaction | 89% | 95% | Moderate | Moderate |
| Friedel-Crafts | 84% | 96% | High | Low (AlCl₃) |
| Reductive Amination | 78% | 98% | High | High |
| Nanocatalytic | 92% | 99% | Moderate | High |
Optimization Strategy : Combining nanocatalysts with flow reactors achieves 94% yield and 99% purity.
Critical Challenges and Solutions
Challenge 1: Epimerization at Piperidine C-4
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C29H31ClN2O
- Molecular Weight : 459.02 g/mol
- CAS Number : 61299-42-1
- IUPAC Name : 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
The compound features a dihydropyridine moiety which is crucial for its pharmacological properties. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, making it a subject of interest in drug development.
Antidiarrheal Activity
This compound is primarily recognized as an impurity of loperamide, a widely used antidiarrheal medication. It functions by acting on opioid receptors in the gut to reduce motility and increase the time substances remain in the intestines, thereby allowing for greater absorption of fluids and electrolytes. Research indicates that derivatives like 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride may enhance the efficacy or reduce side effects associated with standard loperamide formulations .
Research on Opioid Receptors
Studies have explored the binding affinity of this compound to various opioid receptors (μ, δ, κ). Its structural modifications may lead to different receptor selectivity profiles, which can be beneficial for developing targeted therapies for pain management or gastrointestinal disorders without the addictive properties of traditional opioids .
Potential Role in Neurological Disorders
Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects. The dihydropyridine framework is known to influence calcium channel activity, which could be relevant in conditions such as Alzheimer's disease or other neurodegenerative disorders .
Case Study 1: Enhanced Antidiarrheal Efficacy
A study published in a pharmaceutical journal examined the effects of loperamide derivatives on gastrointestinal motility. The findings indicated that certain modifications to the loperamide structure could lead to enhanced antidiarrheal effects while minimizing central nervous system penetration, thus reducing potential side effects .
Case Study 2: Opioid Receptor Interaction
Research conducted on the binding characteristics of modified loperamide derivatives revealed that specific substitutions could significantly alter receptor affinity. This study highlighted how 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride interacts differently with μ and δ receptors compared to standard loperamide .
Mechanism of Action
The mechanism of action of 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural features (dihydropyridine, chlorophenyl, fluorophenyl) suggest similarities to both opioid receptor agonists (e.g., morphine, ketocyclazocine) and dopaminergic modulators (e.g., SKF-10,047). Below is a comparative analysis based on receptor interactions and physiological effects derived from the evidence:
Table 1: Receptor Affinity and Pharmacological Effects
| Compound | Receptor Target | Key Physiological Effects | Antagonist Sensitivity | Tolerance Development |
|---|---|---|---|---|
| Morphine | Mu (μ) | Miosis, bradycardia, hypothermia, analgesia | Naltrexone | Yes |
| Ketocyclazocine | Kappa (κ) | Sedation, flexor reflex depression | Naltrexone | Yes |
| SKF-10,047 | Sigma (σ) | Mydriasis, tachycardia, mania | Naltrexone | Yes |
| Buprenorphine | Partial μ | Mixed agonist-antagonist effects | Naltrexone | Limited |
| Target Compound | Hypothesized | Potential sedation, analgesia, or CNS excitation | Not reported | Unknown |
Key Observations:
Mu Receptor Agonists (e.g., Morphine): The target compound’s dihydropyridine moiety may confer partial μ agonism, akin to buprenorphine, but with distinct substituents influencing potency or selectivity .
Kappa Receptor Agonists (e.g., Ketocyclazocine) : The chlorophenyl group could enhance κ receptor binding, leading to sedation without significant cardiovascular effects, similar to ketocyclazocine .
Functional Divergence
- Partial Agonism: Unlike morphine (full μ agonist), the target compound’s structural complexity may result in partial agonism, resembling buprenorphine’s mixed suppression/precipitation of abstinence in opioid-dependent models .
- Dopaminergic Link : SKF-10,047’s sigma activity correlates with dopaminergic pathways; the fluorophenyl group in the target compound could similarly modulate dopamine release or reuptake .
Biological Activity
The compound 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride is a synthetic organic molecule notable for its complex structure, which includes a dihydropyridine moiety and multiple aromatic rings. This compound has garnered attention in pharmacological research, particularly for its potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
- Chemical Formula : C21H21ClFNO
- Molecular Weight : 394.3 g/mol
- IUPAC Name : 4-[4-(4-chlorophenyl)-5,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one
Research indicates that this compound exhibits significant biological activity as an AMPA receptor antagonist . This action is crucial for modulating glutamatergic transmission, which plays a vital role in various neurological conditions such as epilepsy and depression. The inhibition of AMPA receptors can lead to neuroprotective effects, making it a candidate for therapeutic interventions in neurodegenerative diseases.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroprotective Effects | Modulates glutamatergic transmission, potentially beneficial in epilepsy and depression. |
| AMPA Receptor Antagonism | Inhibits AMPA receptors, which may provide therapeutic benefits in neurodegenerative diseases. |
| Potential Antidepressant Properties | Interaction with neurotransmitter systems suggests a role in mood regulation. |
Case Studies and Research Findings
- Neuroprotection Studies : In vitro studies have shown that the compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. This is particularly relevant for conditions like Alzheimer's disease where glutamate toxicity is a concern.
- Antidepressant Activity : A study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models, suggesting its potential as an antidepressant.
- Analgesic Effects : Preliminary findings indicate that the compound may also exhibit analgesic properties, providing further avenues for research into pain management therapies.
Synthesis and Structural Characterization
The synthesis of 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride typically involves multi-step organic reactions:
- Formation of Dihydropyridine Ring : Achieved through Hantzsch synthesis involving an aldehyde, β-keto ester, and ammonia.
- Chlorophenyl Group Introduction : Utilizes nucleophilic substitution reactions with chlorophenyl halides.
- Fluorophenyl Group Attachment : Accomplished via Friedel-Crafts acylation using fluorophenyl ketones.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | 65–70 | ≥95% |
| 2 | HCl (g), EtOH, RT | 85–90 | ≥98% |
Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
- X-ray Crystallography: Resolve diastereomeric configurations and hydrogen-bonding patterns, as demonstrated in structurally analogous pyrazole derivatives .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 401.12) .
Advanced Question: How can researchers design experiments to investigate its enzyme inhibition potential, particularly for kinases or GPCRs?
Answer:
- In Vitro Assays:
- Cell-Based Models:
Data Contradiction Resolution:
If inhibition data conflicts across assays (e.g., high activity in biochemical assays but low cellular efficacy), evaluate:
- Membrane permeability (logP = ~4.45 suggests moderate lipophilicity) .
- Protein binding using equilibrium dialysis.
Advanced Question: How can structural modifications optimize pharmacokinetic properties while retaining target affinity?
Answer:
- Rational Design:
- Replace the 4-chlorophenyl group with electron-withdrawing substituents to enhance metabolic stability.
- Introduce polar groups (e.g., hydroxyl) to reduce logP and improve solubility.
- SAR Studies:
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 4.45 | Shake-flask |
| PSA | 17.07 Ų | Computational |
| Aqueous Solubility (pH 7) | <0.1 mg/mL | Nephelometry |
Advanced Question: How should researchers address discrepancies in reported bioactivity data across studies?
Answer:
- Methodological Audit:
- Orthogonal Validation:
Basic Question: What protocols ensure reliable quantification of the compound in biological matrices?
Answer:
- Sample Preparation:
- Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/brain homogenates.
- LC-MS/MS Parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
